

Head-to-head comparison of Pan-RAS-IN-2 and BI-2865

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pan-RAS-IN-2*

Cat. No.: *B15602915*

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Head-to-Head Comparison: Pan-RAS-IN-2 and BI-2865

A detailed guide for researchers, scientists, and drug development professionals on two distinct pan-RAS inhibitors.

In the landscape of targeted cancer therapy, the development of inhibitors against the historically "undruggable" RAS family of oncoproteins represents a significant breakthrough. This guide provides a comprehensive head-to-head comparison of two notable pan-RAS inhibitors: **Pan-RAS-IN-2** (also known as pan-KRAS-IN-2 or Pan-rasin-2) and BI-2865. While both compounds aim to inhibit a broad range of RAS mutants, they achieve this through fundamentally different mechanisms of action, offering distinct profiles for researchers and drug developers. **Pan-RAS-IN-2** acts as a molecular glue, inducing a novel protein-protein interaction, whereas BI-2865 is a non-covalent inhibitor that targets the GDP-bound "off" state of KRAS.

Executive Summary

Feature	Pan-RAS-IN-2 (Pan-rasin-2)	BI-2865
Mechanism of Action	Molecular glue; forms a ternary complex with Cyclophilin A (CYPA) and RAS(ON)	Non-covalent inhibitor of the GDP-bound (inactive) state of KRAS
Target Specificity	Pan-KRAS (WT and various mutants)	Pan-KRAS (WT and various mutants), with selectivity over HRAS and NRAS
Binding Pocket	Switch I/II pocket	Switch II pocket
Key Advantage	Novel mechanism with potential to overcome certain resistance pathways	Well-characterized direct inhibitor with demonstrated cellular and in vivo activity

Biochemical Activity

Pan-RAS-IN-2 demonstrates potent inhibition of various KRAS mutants in biochemical assays, with IC50 values in the low nanomolar range for most tested variants, with the notable exception of KRAS G13D.^[1] BI-2865 exhibits high-affinity binding to the GDP-loaded state of wild-type and mutant KRAS, with dissociation constants (Kd) also in the low nanomolar range.^{[2][3]}

Target	Pan-RAS-IN-2 (IC50, nM)[1]	BI-2865 (Kd, nM)[2][3]
KRAS WT	≤10	6.9
KRAS G12C	≤10	4.5
KRAS G12D	≤10	32
KRAS G12V	≤10	26
KRAS G12S	≤10	Not Reported
KRAS G12A	≤10	Not Reported
KRAS G13D	>10,000	4.3
KRAS Q61H	≤10	Not Reported
HRAS	Not Reported	>5,000-10,000
NRAS	Not Reported	>5,000-10,000

Cellular Activity

In cellular assays, both inhibitors demonstrate effective suppression of RAS-driven signaling and proliferation. BI-2865 has been shown to inhibit the proliferation of Ba/F3 cells expressing various KRAS mutants with a mean IC50 of approximately 140 nM.[2][3] It also inhibits the phosphorylation of downstream effectors ERK and RSK, with mean IC50 values of roughly 150 nM and 70 nM, respectively, in KRAS mutant models.[4] While specific cellular IC50 values for **Pan-RAS-IN-2** are not as broadly reported in publicly available literature, its significant inhibitory activity on the proliferation of RAS mutant cell lines has been noted.

Assay	Pan-RAS-IN-2	BI-2865
Cell Proliferation (Ba/F3)	Significant inhibitory activity reported	~140 nM (mean IC50 for G12C, G12D, G12V)[2][3]
pERK Inhibition	Inhibition of downstream signaling reported	~150 nM (mean IC50 in KRAS mutant models)[4]
pRSK Inhibition	Not Reported	~70 nM (mean IC50 in KRAS mutant models)[4]

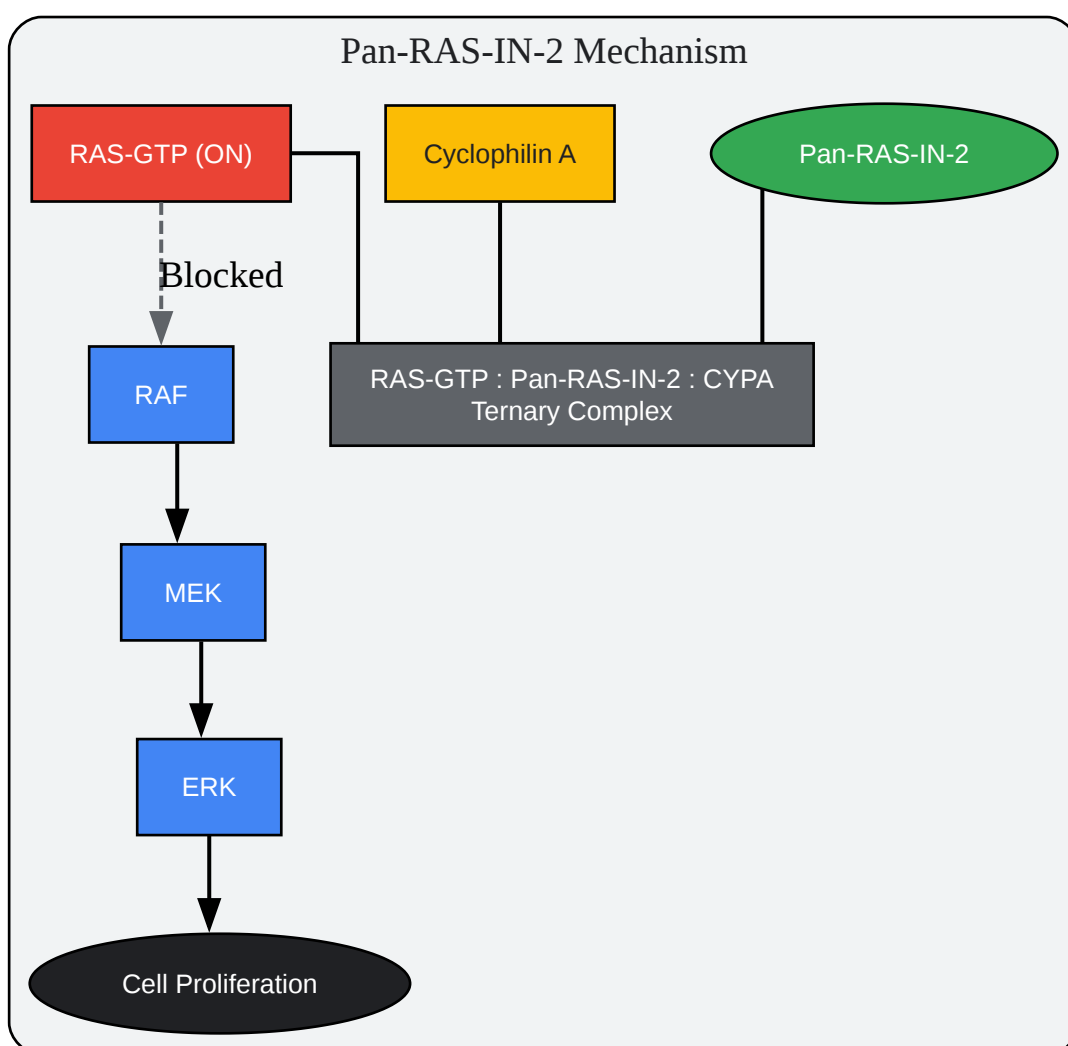
In Vivo Efficacy

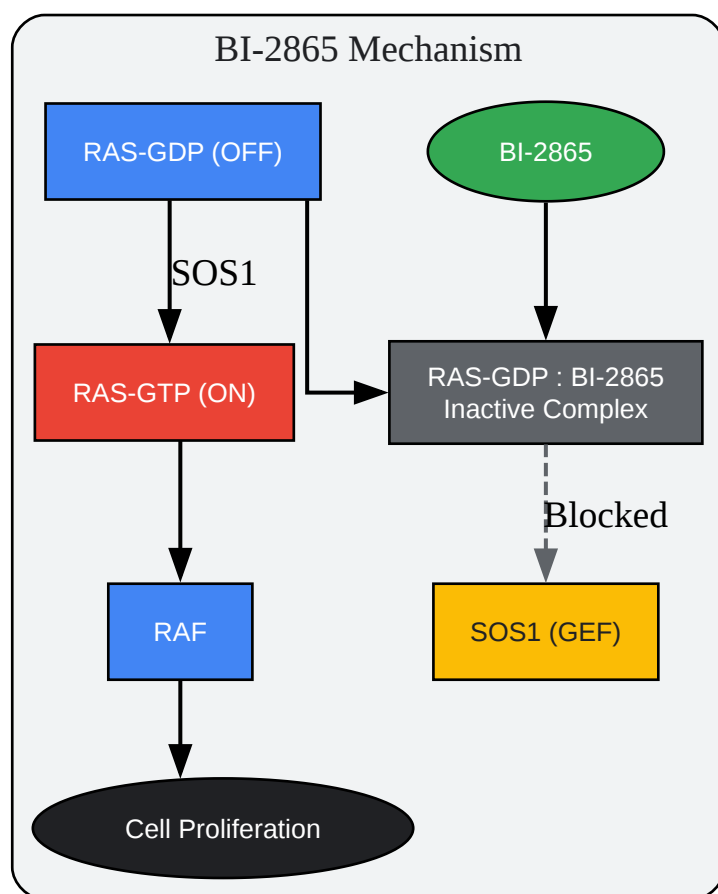
BI-2865 has a closely related analog, BI-2493, which was developed for improved in vivo properties and has demonstrated anti-tumor efficacy in various KRAS mutant and KRAS wild-type amplified xenograft models.[5][6][7][8][9][10] While BI-2865 itself is less suitable for in vivo studies, its derivatization into BI-2493 confirms the therapeutic potential of this chemical scaffold.[6] Information regarding the in vivo efficacy of **Pan-RAS-IN-2** is not as readily available in the public domain.

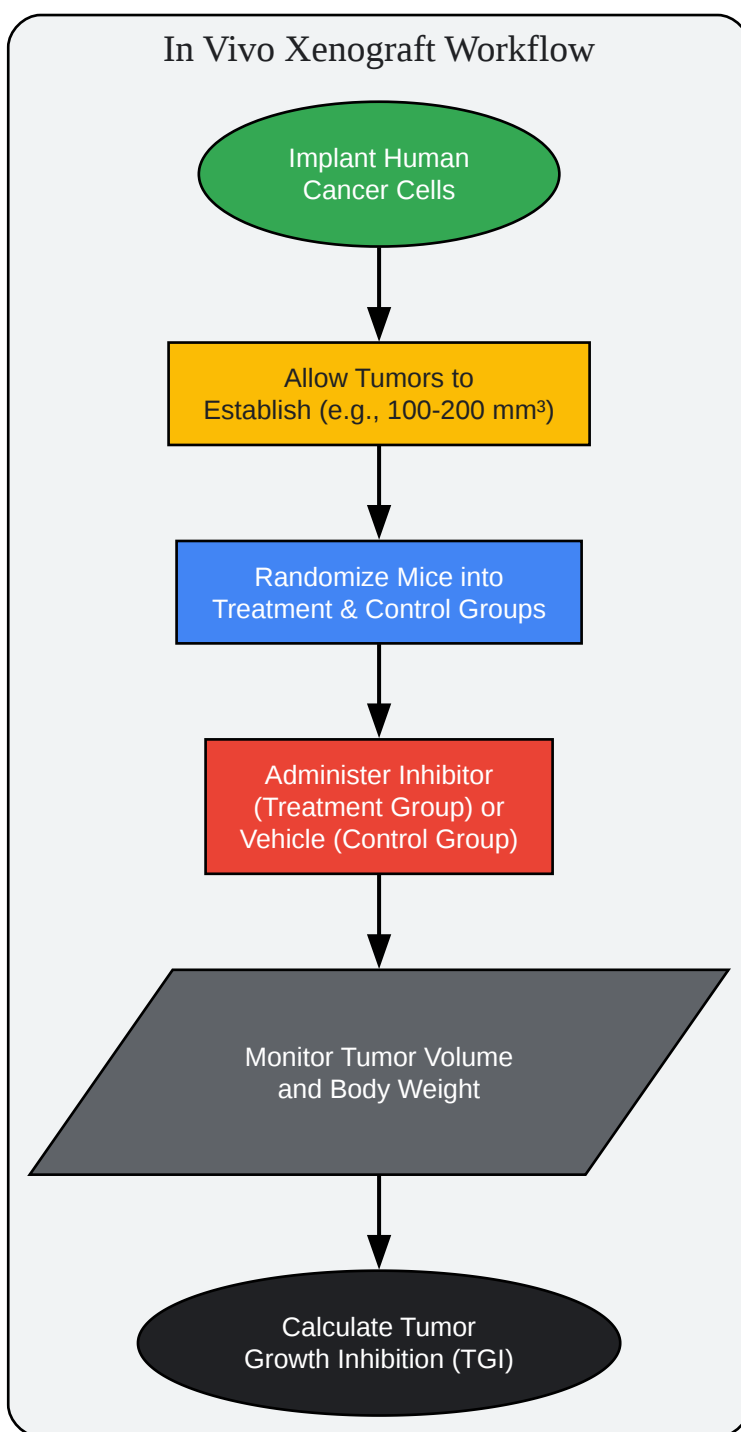
Mechanism of Action and Signaling Pathways

Pan-RAS-IN-2: A Molecular Glue Approach

Pan-RAS-IN-2 employs a sophisticated molecular glue mechanism. It facilitates the formation of a ternary complex between Cyclophilin A (CYPA) and the active, GTP-bound (ON) state of RAS. This induced proximity sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby blocking the MAPK signaling cascade.







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- To cite this document: BenchChem. [Head-to-head comparison of Pan-RAS-IN-2 and BI-2865]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602915#head-to-head-comparison-of-pan-ras-in-2-and-bi-2865]

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